

Bafilomycin D discovery and isolation from Streptomyces

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Compound of Interest

Compound Name: *Bafilomycin D*

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An In-depth Technical Guide to the Discovery and Isolation of **Bafilomycin D** from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bafilomycins are a family of plecomacrolide antibiotics produced by various species of Streptomyces.[1][2] These compounds are characterized by a 16-membered macrolactone ring and exhibit a wide range of biological activities, including antifungal, antitumor, immunosuppressant, and antiparasitic effects.[1][2][3] **Bafilomycin D**, along with its structural analog Bafilomycin E, was first reported in 1985, isolated from the fermentation broth of Streptomyces griseus Tü 2599.[4] Its primary mechanism of action is the potent and specific inhibition of vacuolar-type H⁺-ATPases (V-ATPases), which are crucial proton pumps responsible for acidifying intracellular compartments such as lysosomes and endosomes.[4][5][6][7] This inhibitory action disrupts cellular processes like autophagy, endocytosis, and protein degradation, making **Bafilomycin D** a valuable tool in cell biology research and a potential scaffold for therapeutic drug development.[1][8][9]

This guide provides a comprehensive overview of the discovery of **Bafilomycin D**, detailed experimental protocols for its isolation and purification from Streptomyces cultures, and a summary of its key physicochemical and biological properties.

Discovery and Producing Organism

Bafilomycin D was originally discovered and isolated from the bacterium *Streptomyces griseus* strain Tü 2599 (also known as DSM 2610) in 1985.^[4] Since its initial discovery, **Bafilomycin D** has been isolated from other actinomycetes, including the endophytic *Streptomyces* sp. YIM56209, which was isolated from the stem of the medicinal plant *Drymaria cordata*.^[2] Marine environments have also proven to be a rich source of bafilomycin-producing *Streptomyces* species.^{[10][11][12]}

Experimental Protocols: Isolation and Purification

The following protocols are synthesized from methodologies reported for the isolation of bafilomycins, including **Bafilomycin D**, from *Streptomyces* cultures.^[2]

Fermentation

The production of **Bafilomycin D** is achieved through submerged fermentation of the producing *Streptomyces* strain.

- Strain: *Streptomyces* sp. YIM56209 or other suitable bafilomycin-producing strain.
- Fermentation Medium: A typical medium composition is as follows:
 - Yeast Extract: 2.0 g/L
 - Malt Extract: 5.0 g/L
 - Dextrose: 2.0 g/L
 - The components are dissolved in deionized water (e.g., Milli-Q), and the pH is adjusted to 7.2 before sterilization.^[2]
- Culture Conditions:
 - Inoculation: Inoculate the sterile fermentation medium with a seed culture of the *Streptomyces* strain.

- Incubation: Ferment for an optimized period, typically 7 days, at a controlled temperature of 30°C with continuous agitation to ensure adequate aeration.[13]
- Scale: For laboratory-scale production, fermentation can be carried out in shake flasks. For larger quantities, bioreactors are used (e.g., 9.6 L scale).[2]

Extraction of Crude Metabolites

Following fermentation, the secondary metabolites are extracted from the culture broth.

- Harvesting: The entire fermentation culture (biomass and supernatant) is collected.
- Solvent Extraction:
 - The culture broth is extracted multiple times with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.[2]
 - The organic phases are combined.
- Concentration: The combined ethyl acetate extracts are concentrated to dryness under reduced pressure using a rotary evaporator to yield a crude residue.[2]

Chromatographic Purification

The crude extract is subjected to a multi-step chromatographic process to isolate **Bafilomycin D**.

- Step 1: Silica Gel Chromatography (Initial Fractionation)
 - Stationary Phase: Silica gel.
 - Mobile Phase: A gradient elution system of hexane-ethyl acetate (starting from 100% hexane and gradually increasing the proportion of ethyl acetate to 100%).[2]
 - Procedure: The crude extract is adsorbed onto a small amount of silica gel and dry-loaded onto the column. Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions containing compounds with similar R_f values are pooled.

- Step 2: Size-Exclusion Chromatography
 - Stationary Phase: Sephadex LH-20.[2]
 - Mobile Phase: Methanol.[2]
 - Procedure: The bafilomycin-containing fractions from the silica gel column are further separated on a Sephadex LH-20 column to separate compounds based on their size.
- Step 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)
 - Stationary Phase: C18 column.
 - Mobile Phase: A gradient of acetonitrile and water is typically used.
 - Procedure: The semi-purified fractions are subjected to RP-HPLC to yield highly pure **Bafilomycin D**. [2] The purity of the final compound is confirmed by analytical HPLC and spectroscopic methods.

Data Presentation

Physicochemical Properties of Bafilomycin D

Property	Value	Reference
Molecular Formula	C ₃₅ H ₅₆ O ₈	[5]
Molecular Weight	604.8 g/mol	[5]
Appearance	White amorphous powder	[2]
Solubility	Soluble in DMSO, DMF, Ethanol, Methanol	[5]

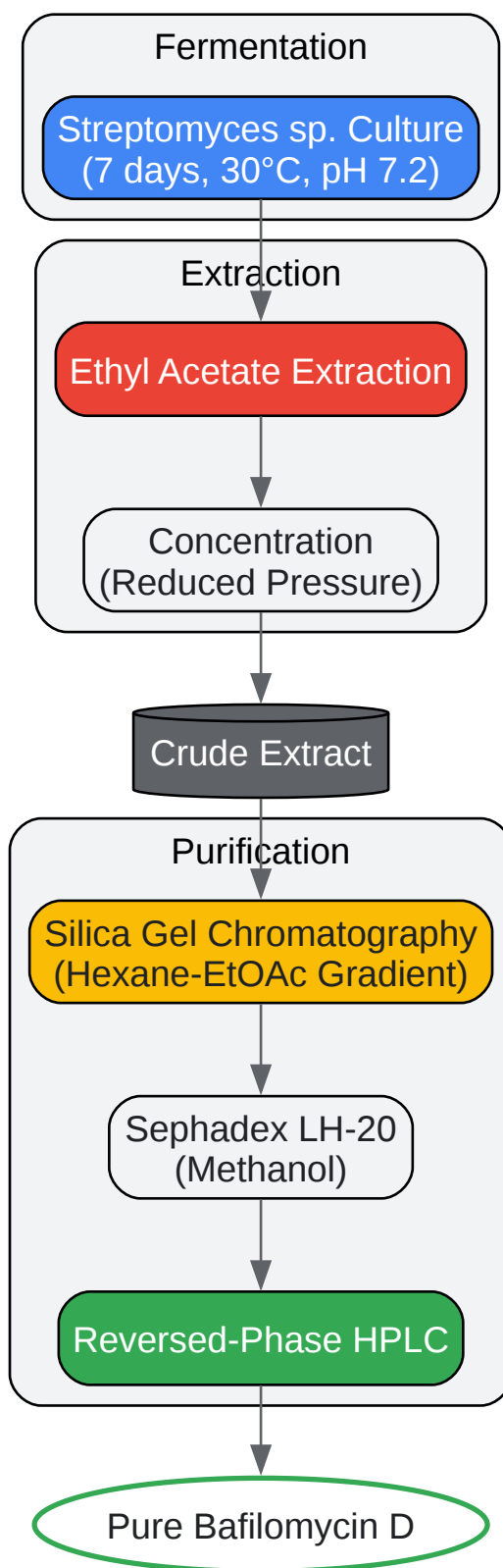
Biological Activity of Bafilomycin D

| Target/Assay | Activity Metric | Value | Reference | | :--- | :--- | :--- | | V-ATPase (N. crassa) | K_i | 20 nM |[5] | | V-ATPase (N. crassa) | IC₅₀ | ~2 nM |[7] | | P-type ATPase (E. coli) | K_i | 20,000 nM

[[5] | | Cytotoxicity (MCF-7 cells) | IC₅₀ | 2.4 nM [[2] | | Autophagy Induction (MCF-7 cells) | Effective Concentration | 10 - 1,000 nM [[5] |

Mandatory Visualizations

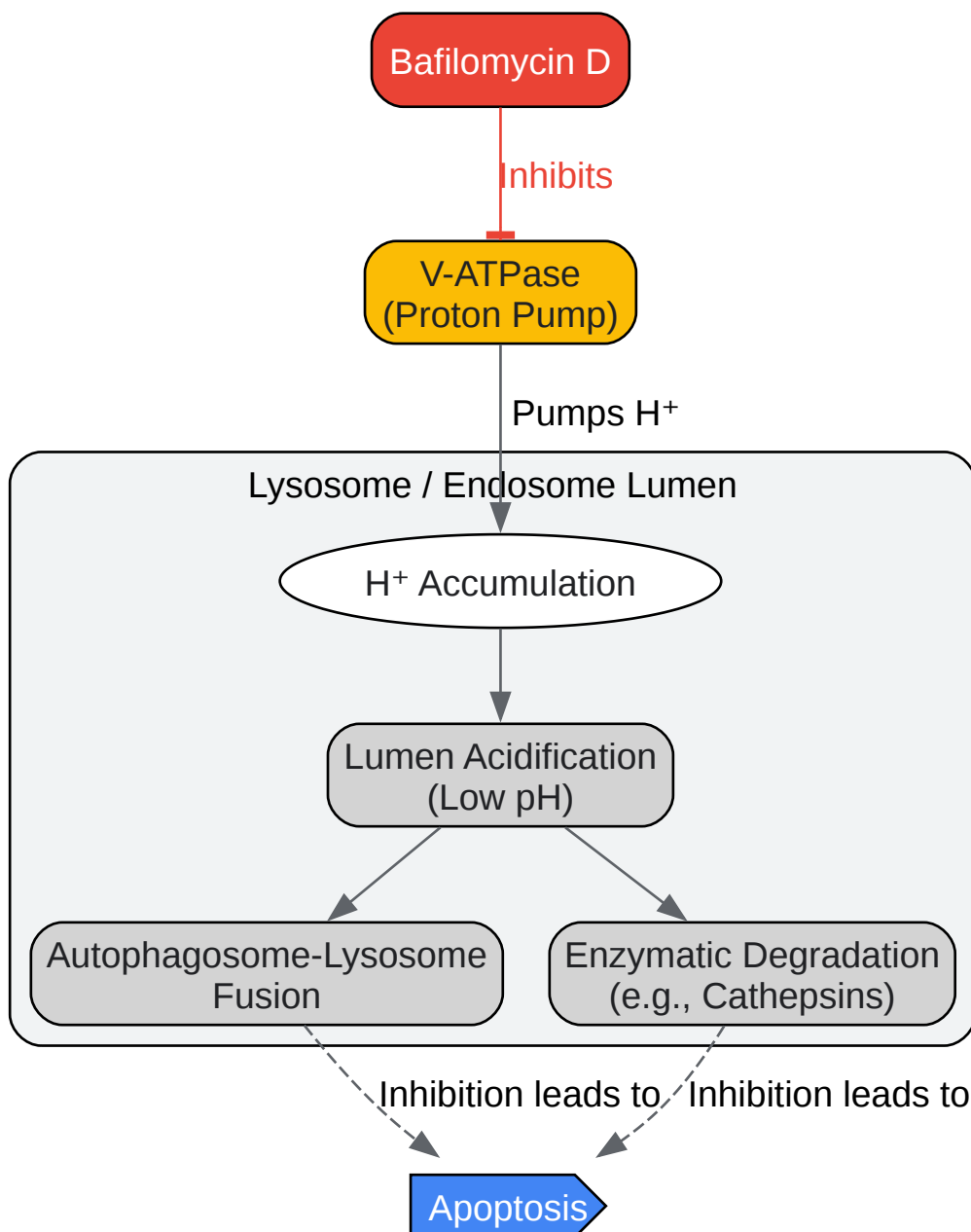
Experimental Workflow



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Caption: Workflow for the isolation and purification of **Bafilomycin D**.

Mechanism of Action: V-ATPase Inhibition



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Caption: **Bafilomycin D** inhibits V-ATPase, blocking lysosomal acidification.

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